Cas no 2034331-27-4 (5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine)

5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine Chemical and Physical Properties
Names and Identifiers
-
- 5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine
- 5-chloro-2-[1-(1,3,5-trimethylpyrazol-4-yl)sulfonylpiperidin-3-yl]oxypyrimidine
- 2034331-27-4
- AKOS026701648
- F6480-5156
- 5-chloro-2-((1-((1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl)piperidin-3-yl)oxy)pyrimidine
- 5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine
-
- Inchi: 1S/C15H20ClN5O3S/c1-10-14(11(2)20(3)19-10)25(22,23)21-6-4-5-13(9-21)24-15-17-7-12(16)8-18-15/h7-8,13H,4-6,9H2,1-3H3
- InChI Key: GNENOVGLTMBOMR-UHFFFAOYSA-N
- SMILES: ClC1C=NC(=NC=1)OC1CCCN(C1)S(C1C(C)=NN(C)C=1C)(=O)=O
Computed Properties
- Exact Mass: 385.0975384g/mol
- Monoisotopic Mass: 385.0975384g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 7
- Heavy Atom Count: 25
- Rotatable Bond Count: 4
- Complexity: 552
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 1
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- Topological Polar Surface Area: 98.6Ų
- XLogP3: 1.6
5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine Pricemore >>
Enterprise | No. | Product name | Cas No. | Purity | Specification | Price | update time | Inquiry |
---|---|---|---|---|---|---|---|---|
Life Chemicals | F6480-5156-1mg |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 1mg |
$54.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-10μmol |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 10μmol |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-20μmol |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 20μmol |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-5mg |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 5mg |
$69.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-10mg |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 10mg |
$79.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-40mg |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 40mg |
$140.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-100mg |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 100mg |
$248.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-5μmol |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 5μmol |
$63.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-25mg |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 25mg |
$109.0 | 2023-09-08 | ||
Life Chemicals | F6480-5156-2μmol |
5-chloro-2-({1-[(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonyl]piperidin-3-yl}oxy)pyrimidine |
2034331-27-4 | 2μmol |
$57.0 | 2023-09-08 |
5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine Related Literature
-
Mark A. Sephton,Christopher R. Emerson,Lev N. Zakharov,Paul R. Blakemore Chem. Commun., 2010,46, 2094-2096
-
Yoko Ishii,Ye Zhou,Kunyun He,Yoichi Takanishi,Jun Yamamoto,Juan de Pablo,Teresa Lopez-Leon Soft Matter, 2020,16, 8169-8178
-
Jessica L. Barilone,Hideaki Ogata,Wolfgang Lubitz,Maurice van Gastel Phys. Chem. Chem. Phys., 2015,17, 16204-16212
-
Yi-Tao Xu,Joyce Li Nanoscale Horiz., 2022,7, 185-191
-
M. Malavolti,A. Brandi,A. Salvini,D. Giomi RSC Adv., 2015,5, 77341-77347
Additional information on 5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine
Research Brief on 5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine (CAS: 2034331-27-4)
Recent studies on the compound 5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine (CAS: 2034331-27-4) have highlighted its potential as a promising candidate in the field of chemical biology and medicinal chemistry. This compound, characterized by its unique structural features, has been investigated for its biological activities and therapeutic applications. The following research brief synthesizes the latest findings and developments related to this molecule, providing insights into its mechanism of action, pharmacological properties, and potential clinical relevance.
The compound's structure, featuring a pyrimidine core linked to a sulfonylpiperidine moiety via an ether bond, has been a focal point of recent synthetic and medicinal chemistry efforts. Researchers have explored its role as a modulator of specific biological targets, with particular interest in its inhibitory effects on key enzymes involved in disease pathways. Recent publications have demonstrated its efficacy in preclinical models, suggesting its utility in addressing unmet medical needs.
One of the most significant advancements in the study of this compound is its identification as a potent and selective inhibitor of certain kinase enzymes. Kinases play critical roles in cellular signaling pathways, and their dysregulation is implicated in various diseases, including cancer and inflammatory disorders. The compound's ability to selectively target these enzymes while minimizing off-target effects has made it a subject of intense research interest.
In addition to its kinase inhibitory properties, recent investigations have explored the compound's pharmacokinetic profile and drug-like characteristics. Studies have reported favorable absorption, distribution, metabolism, and excretion (ADME) properties, which are crucial for its development as a therapeutic agent. Furthermore, structural optimization efforts have focused on enhancing its bioavailability and reducing potential toxicity, paving the way for future clinical trials.
The synthesis of 5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine has also been a topic of recent research. Novel synthetic routes have been developed to improve yield and scalability, addressing challenges associated with its complex structure. These advancements are critical for ensuring a reliable supply of the compound for further biological and pharmacological studies.
Looking ahead, the compound's potential applications extend beyond its current investigative uses. Ongoing research is exploring its utility in combination therapies and as a tool compound for probing biological mechanisms. The integration of computational modeling and high-throughput screening techniques is expected to further elucidate its interactions with biological targets and optimize its therapeutic potential.
In conclusion, 5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine represents a promising avenue for drug discovery and development. Its unique structural and pharmacological properties position it as a valuable candidate for addressing complex diseases. Continued research and collaboration across disciplines will be essential to fully realize its therapeutic potential and translate these findings into clinical applications.
2034331-27-4 (5-chloro-2-({1-(1,3,5-trimethyl-1H-pyrazol-4-yl)sulfonylpiperidin-3-yl}oxy)pyrimidine) Related Products
- 845799-66-8(1-3-(propan-2-yloxy)propyl-3-(thiophene-2-sulfonyl)-1H-pyrrolo2,3-bquinoxalin-2-amine)
- 1020969-78-1(2-[2-(4-ethoxyphenyl)-4-oxo-4H,5H-pyrazolo[1,5-d][1,2,4]triazin-5-yl]acetamide)
- 562792-85-2(6-(4-Ethylphenyl)imidazo[2,1-b][1,3]thiazole-5-carbaldehyde)
- 34907-24-9(N-(4-Nitrobenzyl)benzamide)
- 307-59-5(perfluorododecane)
- 1389313-47-6(2-Amino-3,5-dichloro-6-fluorobenzylamine)
- 955531-09-6(3-{(4-bromophenyl)methylsulfanyl}-6-4-methyl-2-(pyridin-3-yl)-1,3-thiazol-5-ylpyridazine)
- 2172270-62-9((2-chloro-3,4-dimethoxyphenyl)methanesulfonyl fluoride)
- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)
- 2007275-34-3(5-Pyrimidinecarboxylic acid, 4-ethyl-2-(3-thietanyl)-)



